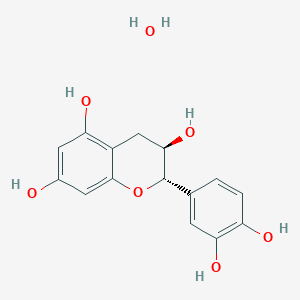

(-)-Catechin hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Catechin: is a naturally occurring flavonoid found in various plants, particularly in tea leaves, cocoa, and certain fruits. It is known for its antioxidant properties and has been extensively studied for its potential health benefits. The compound is a type of catechin, which is a subgroup of flavonoids, and it exists in two enantiomeric forms, with (-)-catechin being the more biologically active form.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-catechin can be achieved through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis often involves the use of starting materials such as phloroglucinol and resorcinol, followed by cyclization and reduction reactions. The reaction conditions typically require acidic or basic catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of (-)-catechin primarily relies on extraction from natural sources, such as tea leaves and cocoa. The extraction process involves solvent extraction, purification, and crystallization steps. Advanced techniques like supercritical fluid extraction and chromatography are also employed to obtain high-purity (-)-catechin.

化学反応の分析

Types of Reactions: (-)-Catechin undergoes various chemical reactions, including:

Oxidation: (-)-Catechin can be oxidized to form catechin quinones, which are important intermediates in the formation of brown pigments in tea and other plant-based products.

Reduction: Reduction of (-)-catechin can lead to the formation of dihydroflavonoids.

Substitution: Substitution reactions can occur at the hydroxyl groups of (-)-catechin, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Reagents like acyl chlorides and alkyl halides are used in the presence of bases to facilitate substitution reactions.

Major Products:

Oxidation: Catechin quinones and brown pigments.

Reduction: Dihydroflavonoids.

Substitution: Various catechin derivatives with modified hydroxyl groups.

科学的研究の応用

Catechin hydrate is a polyphenolic flavonoid found in many plants and foods, such as tea leaves, grape seeds, and red wine . It is known for its antioxidant properties and potential health benefits .

Pharmaceutical Applications

- Antifibrotic Effects Catechin hydrate has shown promise in treating chronic pancreatitis (CP), an inflammatory disease that causes damage to the pancreas . Studies suggest that catechin hydrate exhibits antifibrotic effects by inactivating TGF-β/Smad2 signaling . In experiments with mice, administration of catechin hydrate before cerulein injection (which induces CP) showed prophylactic effects. Additionally, administering catechin hydrate after cerulein injection also showed therapeutic effects .

- Antimicrobial Activity Research indicates that catechin hydrate has antimicrobial properties against Staphylococcus aureus strains . One study found that catechin hydrate displayed varying degrees of activity against different S. aureus strains, with minimal inhibitory concentrations (MICs) ranging from 256 to 2048 µg/mL .

- Anticancer Potential Catechin hydrate has demonstrated anticancer potential, effectively killing MCF-7 human breast cancer cells through the induction of apoptosis . Studies showed that exposure to catechin hydrate resulted in a significant percentage of apoptotic cells, suggesting its role in cancer treatment .

- Enhancement of Sexual Function Studies have shown that catechin can enhance sexual behavior without causing toxicity to the male reproductive system in rats . It was observed to increase mount and intromission frequencies and reduce mount and intromission latencies .

Chemical and Biochemical Applications

- Catechinone Production Catechin can be converted into catechinone, a dye, through oxidation in a basic water/ethanol mixed solution . The amount and rate of catechinone production are much greater in a water/ethanol solution compared to an aqueous solution .

- HPLC Analysis Catechin hydrate is used as a standard in high-performance liquid chromatography (HPLC) to quantify its presence in various natural sources . HPLC methods are set up to ensure specificity, sensitivity, precision, and accuracy in analyzing catechin hydrate .

Food Science Applications

- Antioxidant in Food Preservation Catechin hydrate's antioxidant properties make it useful as a food preservative . It can inhibit the free radical-induced oxidation of isolated LDL, helping to prevent lipid peroxidation in food products .

Data Table: Summary of Applications and Findings

Case Studies

- Chronic Pancreatitis Treatment: In a study evaluating the effects of catechin hydrate on cerulein-induced chronic pancreatitis in mice, researchers administered catechin hydrate at varying doses (1, 5, or 10 mg/kg) before and after cerulein injections . The results indicated that catechin hydrate had prophylactic and therapeutic effects, reducing pancreatic damage and inflammation . Histological examination of the pancreas showed reduced fibrosis and immune cell infiltration in the catechin hydrate-treated groups .

- Antibacterial Activity Against Staphylococcus aureus: Research was conducted to evaluate the in vitro antibacterial activity of catechin hydrate against Staphylococcus aureus clinical and reference strains . The study found that catechin hydrate exhibited diverse activity, with MIC values ranging from 256 to 2048 µg/mL . Synergistic effects were observed when catechin hydrate was combined with certain antibiotics, suggesting its potential use in combination therapies to combat S. aureus infections .

- Sexual Function Enhancement: A study investigated the effects of catechin hydrate on male sexual function in Sprague-Dawley rats . The rats were orally administered catechin hydrate (50 mg/kg) for 54 days. The results demonstrated a significant increase in mount and intromission frequencies and a significant reduction in mount and intromission latencies in the catechin-treated group compared to the control group . The study also confirmed the safety of catechin hydrate on the histology of testes, sperm count, sperm motility, and sperm morphology parameters .

作用機序

Molecular Targets and Pathways: (-)-Catechin exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and chelating metal ions. It also modulates various cellular signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. Additionally, (-)-catechin can interact with enzymes and proteins, influencing their activity and stability.

類似化合物との比較

(+)-Catechin: The enantiomer of (-)-catechin, with similar but less potent biological activity.

Epicatechin: Another flavonoid with similar antioxidant properties but different stereochemistry.

Quercetin: A flavonoid with strong antioxidant activity, but with a different structure and additional hydroxyl groups.

Uniqueness: (-)-Catechin is unique due to its specific stereochemistry, which contributes to its higher biological activity compared to its enantiomer and other flavonoids. Its ability to modulate multiple cellular pathways and its wide range of applications in various fields make it a compound of significant interest in scientific research and industry.

特性

分子式 |

C15H16O7 |

|---|---|

分子量 |

308.28 g/mol |

IUPAC名 |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m1./s1 |

InChIキー |

OFUMQWOJBVNKLR-PBCQUBLHSA-N |

異性体SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。